molecular formula C9H10O2 B1295695 Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid CAS No. 90820-03-4

Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid

Cat. No.: B1295695
CAS No.: 90820-03-4
M. Wt: 150.17 g/mol
InChI Key: KMROWUMWXXGKAD-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its rigid framework, which imparts distinct chemical properties and reactivity. It is used in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent functionalization steps introduce the carboxylic acid group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, amines).

Major Products:

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tricyclic compounds depending on the reagents used.

Scientific Research Applications

Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid involves its interaction with specific molecular targets. The rigid tricyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity.

Comparison with Similar Compounds

    Tricyclo[3.2.1.0~2,4~]oct-6-ene: A similar compound without the carboxylic acid group.

    Bicyclo[2.2.1]hept-2-ene: Another compound with a similar bicyclic structure but lacking the third ring.

Uniqueness: Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid is unique due to its tricyclic structure combined with the presence of a carboxylic acid group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

tricyclo[3.2.1.02,4]oct-6-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(11)8-6-4-1-2-5(3-4)7(6)8/h1-2,4-8H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMROWUMWXXGKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291515, DTXSID00919542
Record name STK177276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90820-03-4, 91746-77-9
Record name NSC76148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK177276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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